6-(Piperidin-1-yl)picolinaldehyde is a chemical compound characterized by its structural features, which include a piperidine ring and a picolinaldehyde moiety. This compound has gained attention in the field of medicinal chemistry due to its potential applications in drug development and as a building block in organic synthesis.
The compound can be synthesized through various chemical methods, which will be detailed in the synthesis analysis section. It is not commonly found in nature and is primarily produced through synthetic routes in laboratory settings.
6-(Piperidin-1-yl)picolinaldehyde belongs to the class of heterocyclic compounds, specifically those containing nitrogen atoms in their rings. It is classified as an aldehyde due to the presence of the formyl group (-CHO) attached to the picoline structure.
The synthesis of 6-(Piperidin-1-yl)picolinaldehyde can be achieved through several methods, including:
The molecular structure of 6-(Piperidin-1-yl)picolinaldehyde can be described as follows:
The compound's structure can be represented using various chemical drawing software, and its three-dimensional conformation can be modeled using computational chemistry tools to predict its behavior in biological systems.
6-(Piperidin-1-yl)picolinaldehyde can undergo several chemical reactions:
These reactions typically require specific conditions such as temperature control, solvent choice, and sometimes catalysts to achieve high yields and selectivity.
The mechanism of action for 6-(Piperidin-1-yl)picolinaldehyde primarily relates to its interactions with biological targets. The aldehyde group allows for reversible binding with amino groups in proteins, potentially leading to modifications that affect protein function.
Experimental studies using techniques like mass spectrometry and nuclear magnetic resonance spectroscopy can provide insights into how this compound interacts at the molecular level within biological systems.
6-(Piperidin-1-yl)picolinaldehyde has several potential applications:
6-(Piperidin-1-yl)picolinaldehyde (CAS 859850-71-8) is a bifunctional heterocyclic compound integrating a piperidine-substituted pyridine core with an aldehyde handle. Its molecular formula (C₁₁H₁₄N₂O) features a picolinaldehyde scaffold where the piperidine moiety is attached at the 6-position of the pyridine ring, creating a planar electron-deficient system conjugated with a flexible, basic amine [3] . The aldehyde group (C-H bond BDE: ~88 kcal/mol) exhibits characteristic reactivity toward nucleophiles, while the piperidine nitrogen (pKₐ ~10.5) provides a protonation site that enhances solubility under acidic conditions. This hybrid framework generates a dipole moment of ~4.22 D due to the asymmetric distribution of electron density between the piperidine donor and pyridine acceptor [4] [7]. The molecule’s planar pyridine ring and non-planar piperidine enable three-dimensional interactions with biological targets, as confirmed by its topological polar surface area (49.7 Ų) and cLogP value of 1.8 ± 0.2, indicating moderate lipophilicity [3] .
Table 1: Key Physicochemical Properties of 6-(Piperidin-1-yl)picolinaldehyde
Property | Value | Measurement Context |
---|---|---|
Molecular Formula | C₁₁H₁₄N₂O | PubChem CID 18525732 |
Molecular Weight | 190.25 g/mol | - |
IUPAC Name | 6-(1-piperidinyl)-2-pyridinecarbaldehyde | Sigma-Aldrich documentation |
Dipole Moment | 4.22 D | Calculated (gas phase) |
Topological Polar Surface Area | 49.7 Ų | Computational prediction |
cLogP | 1.8 ± 0.2 | Consensus value |
Storage Temperature | 2–8°C (liquid form) | AstaTech specifications |
Piperidine heterocycles have evolved from foundational alkaloid chemistry (e.g., piperine, 1819) to privileged scaffolds in modern drug design. Their integration into pharmaceuticals accelerated in the 1950s with antihypertensives like hydralazine (phthalazine core) [4]. The 1980s–1990s saw piperidine-modified kinase inhibitors emerge, exploiting the ring’s capacity for target occupancy and pharmacokinetic modulation [5]. Landmark drugs incorporating piperidine hybrids include the GnRH antagonist relugolix (2020, prostate cancer) and the TYK2 inhibitor deucravacitinib (2022, psoriasis), both leveraging piperidine’s role in enhancing membrane permeability and metabolic stability [4] [6]. Analysis of FDA-approved drugs (2014–2023) reveals that 33% of anticancer agents and 20% of CNS drugs contain piperidine or related N-heterocycles, underscoring their therapeutic dominance [6]. This evolution reflects a strategic shift toward saturation-enriched scaffolds to improve solubility and reduce hERG channel binding—advantages directly applicable to 6-(piperidin-1-yl)picolinaldehyde’s design [4] [5].
Figure 1: Timeline of Key Piperidine-Containing Drug Approvals
This compound serves as a versatile synthon in medicinal chemistry and materials science due to its orthogonal reactivity sites. The aldehyde group undergoes reductive amination, aldol condensation, and nucleophilic addition, enabling C–C or C–N bond formation. Concurrently, the piperidine nitrogen participates in alkylation, acylation, or metal-catalyzed cross-couplings [7] [10]. In DNA-encoded library (DEL) synthesis, it functions as a bifunctional linker, where the aldehyde conjugates with amine-tagged DNA, and the piperidine directs subsequent diversification via Pd-mediated reactions [10]. Recent applications include:
Table 2: Synthetic Applications of 6-(Piperidin-1-yl)picolinaldehyde
Reaction Type | Product Class | Key Conditions |
---|---|---|
Reductive Amination | Secondary amines | NaBH₃CN, MeOH, 25°C |
Aldol Condensation | α,β-Unsaturated carbonyls | LDA, THF, −78°C |
Nickel/Photoredox Coupling | Alkylated pyridines | Ir(dtbbpy)(ppy)₂PF₆, NiBr₂•bpy |
Imidazo[1,2-a]pyridine Formation | Fused heterocycles | AcOH, 100°C, 12h |
Table 3: Bioactive Compounds Derived from 6-(Piperidin-1-yl)picolinaldehyde Hybrids
Scaffold | Biological Activity | Reference Compound |
---|---|---|
Imidazo[1,2-a]pyridine | Kinase inhibition | Analog of minaprine derivatives |
Piperidine-azole conjugates | Anticancer agents | Structural motifs in ponatinib |
Schiff base metal complexes | Antimicrobial/antiviral | Zn(II)/Cu(II) coordination complexes |
This multifunctionality positions 6-(piperidin-1-yl)picolinaldehyde as a critical enabler of diversity-oriented synthesis (DOS), particularly in DEL platforms seeking C(sp³)-enriched architectures [10]. Its compatibility with aqueous photoredox conditions (20–50°C, pH 7–9) further underscores its utility in modern bioconjugation workflows [10].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: